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molecular formula C10H6F3NO B8773588 5-Trifluoromethyl-1H-indole-7-carbaldehyde

5-Trifluoromethyl-1H-indole-7-carbaldehyde

Cat. No. B8773588
M. Wt: 213.16 g/mol
InChI Key: LCDNKVXVOOQAEH-UHFFFAOYSA-N
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Patent
US08026257B2

Procedure details

To a −78° C. solution of 7-bromo-5-(trifluoromethyl)-1H-indole (8.77 g, 33.2 mmol) in tetrahydrofuran (200 mL), n-BuLi (1.6 M in hexanes, 72.7 mL, 116 mmol) was added slowly. The reaction was warmed to 0° C. and stirred for 15 min. The reaction was recooled to −78° C., treated with dimethylformamide (12.9 mL, 166 mmol), warmed to ambient temperature, and stirred for 30 min. The reaction was quenched by slow addition of 1N hydrochloric acid (50 mL) and was then extracted with ethyl acetate (2×40 mL). The organic layers were dried (magnesium sulfate) and evaporated. The residue was purified by chromatography on silica gel with 15% ethyl acetate/hexanes. The product 5-(trifluoromethyl)-1H-indole-7-carbaldehyde (5.95 g, 27.9 mmol, 84% yield) was obtained as an orange solid. 1H-NMR (CDCl3, 400 MHz) δ 10.28 (bs, 1H), 10.16 (s, 1H), 8.20 (d, J=0.6 Hz, 1H), 7.90 (d, J=0.6 Hz), 7.45 (dd, J=3.2, 2.5 Hz, 1H), 6.72 (dd, J=3.2, 2.4 Hz, 1H).
Quantity
8.77 g
Type
reactant
Reaction Step One
Quantity
72.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.[Li]CCCC.CN(C)[CH:22]=[O:23]>O1CCCC1>[F:12][C:11]([F:14])([F:13])[C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([CH:22]=[O:23])[CH:3]=1)[NH:9][CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
8.77 g
Type
reactant
Smiles
BrC=1C=C(C=C2C=CNC12)C(F)(F)F
Name
Quantity
72.7 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.9 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition of 1N hydrochloric acid (50 mL)
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with 15% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(C=1C=C2C=CNC2=C(C1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.9 mmol
AMOUNT: MASS 5.95 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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